UNC0631 is a synthetic compound belonging to the class of quinazoline derivatives. Research has focused on its potential as a G9a inhibitor [].
G9a is a histone methyltransferase enzyme, meaning it adds methyl groups to histone proteins. This methylation plays a role in regulating gene expression. UNC0631 has been investigated for its ability to inhibit G9a activity, potentially impacting cancer cell growth [, ]. Studies have shown that UNC0631 exhibits potent G9a inhibitory activity in various cell lines [].
Researchers have conducted studies to understand the relationship between UNC0631's structure and its inhibitory activity. This field of study is known as Structure-Activity Relationship (SAR) analysis. By modifying the molecule's structure, scientists can gain insights into which functional groups are crucial for G9a inhibition [].
While UNC0631 demonstrates potent G9a inhibition in vitro (in laboratory settings), its effectiveness within cells can be limited. Research efforts have focused on optimizing UNC0631's cellular activity while maintaining its potency against G9a. This optimization often involves modifications aimed at improving cell membrane permeability [].
UNC 0631 is a potent and selective inhibitor of the protein lysine methyltransferase G9a, also known as KMT1C or EHMT2. This compound has an impressive inhibitory constant (IC50) of approximately 4 nanomolar, indicating its high potency in inhibiting G9a activity in vitro. The chemical formula for UNC 0631 is C₃₇H₆₁N₇O₂, and its molecular weight is 635.93 g/mol. The compound is primarily utilized in research related to epigenetic regulation, particularly focusing on histone methylation processes that influence gene expression and cellular functions .
UNC 0631 acts by inhibiting the methylation of histone H3 at lysine 9 (H3K9), a modification associated with transcriptional repression. The compound's mechanism involves binding to the active site of G9a, preventing it from catalyzing the transfer of methyl groups from S-adenosylmethionine to the lysine residues on histones. This inhibition leads to a significant reduction in levels of di-methylated H3K9 (H3K9me2) in various cell lines, including MDA-MB-231, with IC50 values reported as low as 0.026 μM under specific conditions .
The biological activity of UNC 0631 has been extensively studied, particularly in cancer research. It has been shown to effectively reduce H3K9me2 levels in several cancer cell lines, such as MDA-MB-231, MCF7, and HCT116. In these studies, UNC 0631 demonstrated low cytotoxicity with IC50 values for cell viability assays (MTT assay) around 2.8 μM, indicating a favorable toxicity profile for potential therapeutic applications . Additionally, UNC 0631 has been observed to influence cellular processes such as proliferation and apoptosis through its epigenetic modulation capabilities.
UNC 0631 is primarily used in research settings to study the role of G9a in epigenetic regulation and its implications in cancer biology. Its ability to inhibit histone methylation makes it a valuable tool for exploring gene expression changes associated with various diseases, particularly those involving aberrant methylation patterns. Moreover, it has potential applications in developing therapeutic strategies targeting epigenetic modifications in cancer treatment .
Interaction studies involving UNC 0631 have focused on its binding affinity and selectivity towards G9a compared to other lysine methyltransferases. It has been shown to selectively inhibit G9a without significantly affecting other related enzymes such as GLP (G9a-like protein), making it a useful compound for dissecting specific biological pathways influenced by G9a activity . Furthermore, studies have indicated that UNC 0631 can modulate cellular responses to various stimuli by altering the epigenetic landscape.
Several compounds share structural and functional similarities with UNC 0631, particularly those that inhibit lysine methyltransferases. Notable examples include:
Compound Name | IC50 (nM) | Target Enzyme | Unique Features |
---|---|---|---|
UNC 0638 | <15 | G9a/GLP | Selective dual inhibitor with improved potency |
BIX01294 | ~500 | G9a | Less potent than UNC 0631; used for comparative studies |
EPZ004777 | ~10 | G9a | Known for its selectivity and efficacy in vivo |
Unique Features of UNC 0631: